6-Methyl-2-pyridinecarboxaldehyde-d3
Description
6-Methyl-2-pyridinecarboxaldehyde-d3 is a stable isotope-labeled derivative of 6-methyl-2-pyridinecarboxaldehyde, where three hydrogen atoms in the methyl group are replaced with deuterium ([2H] or D). This compound has the molecular formula C7D3H4NO and a molecular weight of 124.155 g/mol . Its structure features a pyridine ring with a deuterated methyl group at the 6-position and an aldehyde functional group at the 2-position. The SMILES notation is [2H]C([2H])([2H])c1cccc(C=O)n1, and the IUPAC name is 6-(trideuteriomethyl)pyridine-2-carbaldehyde .
As a stable isotope-labeled compound, it is primarily used in metabolic studies, pharmacokinetic research, and as an internal standard in mass spectrometry due to its negligible interference with non-deuterated analogs. It is stored at +20°C and transported at room temperature .
Properties
Molecular Formula |
C₇H₄D₃NO |
|---|---|
Molecular Weight |
124.16 |
Synonyms |
6-Methylpicolinaldehyde-d3; 2-Formyl-6-methylpyridine-d3; 2-Methyl-6-pyridinecarboxaldehyde-d3; 6-Methyl-2-picolinaldehyde-d3; 6-Methyl-2-pyridinecarbaldehyde-d3; 6-Methyl-2-pyridinecarboxaldehyde-d3; 6-Methylpicolinaldehyde-d3; 6-Methylpyridine-2-al |
Origin of Product |
United States |
Comparison with Similar Compounds
6-Methyl-2-pyridinecarboxaldehyde
The non-deuterated counterpart, 6-methyl-2-pyridinecarboxaldehyde, shares the same core structure but lacks deuterium substitution. Its molecular formula is C7H7NO, with a molecular weight of 121.14 g/mol (calculated from ). The absence of deuterium makes it more reactive in hydrogen-bonding interactions and metabolic pathways. It is widely used in organic synthesis, coordination chemistry, and as a precursor for pharmaceuticals .
6-Methoxy-3-pyridinecarboxaldehyde
This positional isomer has a methoxy group (-OCH3) at the 6-position and an aldehyde at the 3-position. Its molecular formula is C7H7NO2, with a molecular weight of 137.14 g/mol and CAS number 65873-72-5 . The methoxy group enhances electron-donating effects, altering reactivity in nucleophilic additions compared to the methyl group in 6-methyl-2-pyridinecarboxaldehyde-d3.
Functional Analogues
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride
This compound (CAS 1909336-84-0) features a pyridine-3-carboxylate core with a methylamino group at the 6-position and a hydrochloride salt. With a molecular weight of 253.12 g/mol, it is used in pharmaceutical synthesis for developing drug candidates, leveraging its amino and ester functionalities .
Data Tables
Table 1: Structural and Functional Comparison of Pyridine Derivatives
Table 2: Isotopic and Spectroscopic Differences
| Property | 6-Methyl-2-pyridinecarboxaldehyde-d3 | 6-Methyl-2-pyridinecarboxaldehyde |
|---|---|---|
| C-D Bond Strength | ~465 kJ/mol (vs. C-H at ~413 kJ/mol) | C-H bonds only |
| NMR Chemical Shift (1H) | Methyl signals downfield-shifted | Standard methyl proton signals |
| Metabolic Stability | Higher (deuterium isotope effect) | Lower |
Preparation Methods
Oxidation of 2,6-Lutidine-d6 to 6-Methyl-2-pyridylmethanol-d3
Oxidation to 6-Methyl-2-pyridinecarboxaldehyde-d3
The alcohol intermediate is oxidized to the aldehyde using acetic anhydride under reflux, followed by alkaline hydrolysis:
Optimization Data :
| Parameter | Optimal Value |
|---|---|
| Acetic Anhydride Ratio | 0.4–0.8 (vol/vol to alcohol) |
| Hydrolysis Time | 5–8 hours |
| Purity | 99–99.5% |
Isotopic Exchange in Pre-Formed 6-Methyl-2-pyridinecarboxaldehyde
Post-synthetic deuteration via H/D exchange offers a complementary route, though challenges in selectivity and efficiency persist.
Acid-Catalyzed Exchange
Photoredox-Mediated Deuteration
A synergistic photoredox/hydrogen atom transfer (HAT) system enables selective deuteration of aliphatic C−H bonds:
-
Catalysts : Mes-Acr⁺ (photoredox) and thiol (HAT catalyst).
-
Deuterium Source : D2O.
Industrial-Scale Production and Challenges
Commercial synthesis (e.g., CymitQuimica, LGC Standards) prioritizes cost-effectiveness and scalability:
Cost Drivers
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 6-Methyl-2-pyridinecarboxaldehyde-d3, and how does deuteration influence reaction conditions?
- Answer : The synthesis of 6-Methyl-2-pyridinecarboxaldehyde-d3 typically involves isotopic labeling via H-D exchange or the use of deuterated precursors. For example, deuteration at the methyl group may require reactions with deuterated methyl iodide (CD₃I) in the presence of a base, while aldehyde deuteration might employ deuterated water (D₂O) under acidic conditions. Reaction optimization should consider kinetic isotope effects, which can slow reaction rates compared to non-deuterated analogs . Characterization via ¹H NMR will show reduced/absent signals for deuterated positions, and mass spectrometry (MS) will confirm the +3 Da shift .
Q. What analytical techniques are most reliable for confirming the structure and isotopic purity of 6-Methyl-2-pyridinecarboxaldehyde-d3?
- Answer :
- NMR Spectroscopy : ²H NMR or ¹H NMR with deuterium decoupling to verify deuteration efficiency.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion [M+H]+ at m/z 138.1 (vs. 135.1 for the non-deuterated form).
- Infrared (IR) Spectroscopy : Compare C-D stretching frequencies (~2100–2200 cm⁻¹) against C-H stretches (~2800–3000 cm⁻¹) .
- Isotopic Purity : Use LC-MS or isotope ratio monitoring to ensure ≥98% deuteration, critical for tracer studies .
Q. How is 6-Methyl-2-pyridinecarboxaldehyde-d3 utilized as a building block in medicinal chemistry?
- Answer : The compound serves as a deuterated aldehyde precursor in:
- Schiff Base Formation : Reacts with amines to form deuterated imine ligands for metal coordination studies.
- Heterocycle Synthesis : Participates in cyclization reactions to generate deuterated pyridine derivatives for pharmacokinetic (PK) studies, where deuterium slows metabolic degradation .
Advanced Research Questions
Q. How do isotopic effects of 6-Methyl-2-pyridinecarboxaldehyde-d3 impact its reactivity in cross-coupling reactions?
- Answer : Deuteration at the methyl or aldehyde positions can alter reaction kinetics. For example:
- Kinetic Isotope Effects (KIE) : C-D bonds have lower zero-point energy, leading to slower oxidative addition in Pd-catalyzed couplings.
- Catalyst Optimization : Use bulky ligands (e.g., XPhos) to mitigate steric hindrance from deuterated groups.
- Case Study : Suzuki-Miyaura coupling with deuterated aldehydes may require extended reaction times or elevated temperatures to achieve yields comparable to non-deuterated analogs .
Q. What strategies resolve contradictions in reported biological activity data for deuterated pyridine derivatives?
- Answer : Discrepancies often arise from:
- Isotopic Purity : Impurities in deuteration (>2% non-deuterated) can skew bioassay results.
- Metabolic Stability : Use LC-MS/MS to quantify deuterium retention in vivo; compare half-lives across cell lines.
- Data Normalization : Reference internal standards (e.g., deuterated internal standards in MS) to control for extraction efficiency .
Q. How can 6-Methyl-2-pyridinecarboxaldehyde-d3 be applied in mechanistic studies of enzyme inhibition?
- Answer :
- Isotope Tracing : Track deuterium incorporation in enzyme active sites via X-ray crystallography or neutron diffraction.
- Binding Affinity Assays : Compare inhibition constants (Kᵢ) between deuterated and non-deuterated inhibitors to assess steric/electronic effects.
- Case Example : Deuteration at the aldehyde position may reduce off-target reactivity in aldehyde dehydrogenase (ALDH) studies .
Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading) for maximizing isotopic purity .
- Data Analysis : Employ multivariate statistics (PCA or PLS regression) to correlate deuteration levels with biological activity .
- Safety Protocols : Follow SDS guidelines (e.g., PPE for skin/eye protection) due to the compound’s irritant properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
